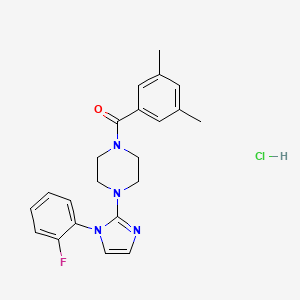

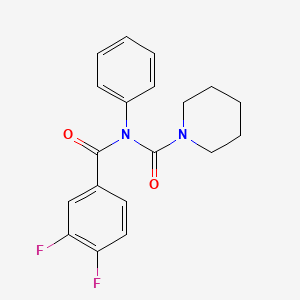

![molecular formula C16H14Cl2N2O2S B2918681 1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886902-89-2](/img/structure/B2918681.png)

1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms. The presence of the dichlorobenzyl and ethylsulfonyl groups suggests that this compound may have unique properties compared to other imidazoles .

Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and their nitrogen atoms can coordinate to metal ions. The dichlorobenzyl and ethylsulfonyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl and ethylsulfonyl groups could increase its lipophilicity compared to other imidazoles, which might influence its solubility and stability .Scientific Research Applications

Synthesis and Catalytic Applications

Research on the synthesis and applications of compounds related to 1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole reveals the utility of imidazole derivatives in catalyzing various chemical reactions. Ionic liquids, such as those derived from imidazolium salts, have been identified as efficient catalysts for the synthesis of tetrasubstituted imidazoles through one-pot multi-component reactions (Zolfigol et al., 2013). Similarly, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have catalyzed the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the versatility of imidazole-based catalysts in facilitating organic syntheses (Khazaei et al., 2011).

Electrophysiological Activity

Imidazole derivatives have been explored for their potential in medical applications, particularly in cardiac electrophysiology. The synthesis and testing of N-substituted imidazolylbenzamides or benzene-sulfonamides have demonstrated their potency as selective class III agents for cardiac electrophysiological activity (Morgan et al., 1990).

Metal Complex Formation and Coordination Chemistry

Research into the coordination chemistry of imidazole derivatives has led to the synthesis of novel compounds with potential applications in material science and catalysis. For instance, the synthesis of compounds involving 1-[(4-methylphenyl)sulfonyl]-2-[1-(2-pyridylmethylidene)amino]benzene and their interaction with nickel centers has been studied, demonstrating the utility of these compounds in forming stable metal complexes (Bermejo et al., 2000).

Future Directions

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2S/c1-2-23(21,22)16-19-14-5-3-4-6-15(14)20(16)10-11-7-8-12(17)13(18)9-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVOCJADSNCVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)

![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)

![5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2918610.png)

![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)